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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-741672 is a potent and selective, orally active antagonist of the C-C chemokine receptor
2 (CCR2). Developed by Bristol Myers Squibb, it was investigated for its therapeutic potential in
inflammatory conditions, including diabetic neuropathic pain and insulin resistance. The core
innovation behind BMS-741672 lies in its "conformational-switching” mechanism, a design
strategy to overcome the common drug development challenge of balancing polarity for
selectivity and lipophilicity for oral bioavailability. Despite promising preclinical data and
progression into Phase Il clinical trials, the development of BMS-741672 was ultimately
discontinued. This guide provides a comprehensive technical overview of its development,
mechanism of action, preclinical pharmacology, and clinical trial investigations.

Introduction: The Rationale for CCR2 Antagonism

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant
protein-1 (MCP-1 or CCL2), play a crucial role in the inflammatory cascade. This signaling axis
is responsible for the recruitment of monocytes from the bone marrow to sites of inflammation,
where they differentiate into macrophages. This process is implicated in the pathogenesis of a
wide range of diseases, including atherosclerosis, type 2 diabetes, and neuropathic pain.
Antagonism of CCR2, therefore, represents a promising therapeutic strategy to mitigate chronic
inflammation.
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The "Conformational-Switching" Designh of BMS-
741672

A key challenge in the development of CCR2 antagonists has been achieving a balance
between good ion channel selectivity (often associated with more polar molecules) and high
oral bioavailability (typically seen with more lipophilic compounds). Bristol Myers Squibb
addressed this by designing BMS-741672 with a protonation-dependent conformational
switching mechanism.[1]

At the low pH of the intestine, the molecule adopts a more polar, charged conformation that is
less permeable. However, a small population of a less polar, uncharged conformer exists in
equilibrium. This less polar form can traverse the lipid membranes of the intestinal wall. Once in
the higher pH environment of the bloodstream, the molecule reverts to its more polar, active
conformation, which is optimal for binding to CCR2.[1] This innovative approach allowed for
both good oral absorption and high target selectivity.

Preclinical Pharmacology

BMS-741672 demonstrated potent and selective antagonism of CCR2 in a variety of preclinical

studies.
Parameter Value Species/Cell Line Notes
>700-fold selectivity
CCR2IC50 1.1 nM Human

over CCR5.[2]

_ Inhibition of monocyte
Monocyte Chemotaxis

0.67 nM Human migration towards a
IC50

chemoattractant.[2]

Pharmacokinetics
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Species Oral Bioavailability (%) Half-life (t1/2) (IV)
Rat 51% 5.1h

Cynomolgus Monkey 46% 3.2h

Mouse 28%

Data compiled from multiple sources.[1][2]

Safety Pharmacology

Preclinical safety studies indicated a suitable safety margin for progression to human trials.
Notably, in telemetrized monkeys, BMS-741672 did not demonstrate any effects on the QTc
interval at a dose of 30 mg/kg, suggesting a low risk of cardiac arrhythmias.[1]

Metabolism

A significant challenge with BMS-741672 was its in vivo metabolic stability. In pharmacokinetic
studies in cynomolgus monkeys, a high level of the N-demethylated metabolite was observed.
[3] This metabolite was found to be approximately 20-fold less active than the parent
compound.[3] This metabolic liability likely contributed to the decision to discontinue its
development and pursue a successor compound, BMS-753426, which was designed to have
improved metabolic stability.[3]

Signaling Pathways and Experimental Workflows
CCR2 Signaling Pathway

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events, primarily
through G-protein coupling. This leads to the activation of several downstream pathways,
including the JAK/STAT, PI3K/Akt, and MAPK pathways, ultimately resulting in monocyte
chemotaxis, activation, and survival.
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CCR2 Signaling Pathway and the antagonistic action of BMS-741672.

Experimental Workflow: Monocyte Chemotaxis Assay

A common method to assess the functional activity of a CCR2 antagonist is the monocyte
chemotaxis assay, which measures the inhibition of monocyte migration towards a

chemoattractant.
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A typical workflow for a monocyte chemotaxis assay.

Clinical Trials

BMS-741672 advanced into Phase Il clinical trials to evaluate its efficacy and safety in patient
populations.

Study for Diabetic Neuropathic Pain
¢ NCT Identifier: NCT00683423[4]

o Title: A Study of BMS-741672 for Diabetic Neuropathic Pain[4]
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Status: Completed[4]

Purpose: To determine if BMS-741672 improves neuropathic pain in patients with diabetes.

[4]

Design: A randomized, double-blind, placebo-controlled, crossover assignment study with
approximately 50 participants.[5]

Inclusion Criteria: Type 1 or 2 diabetes with painful, distal, symmetrical, sensory-motor
neuropathy for at least 12 months; HbAlc between 7% and 10%.[5]

Exclusion Criteria: Clinically significant or unstable diseases of other body systems; women
of childbearing potential.[5]

Results: The detailed results of this study have not been publicly disclosed.

Study in Insulin Resistance

NCT Identifier: NCT00699790
Title: Proof of Confidence Study of CCR2 Antagonist (BMS-741672) in Insulin Resistance
Status: Completed[6]

Purpose: To evaluate the efficacy and safety of BMS-741672 in subjects with insulin
resistance.

Phase: Phase 2[6]

Results: The detailed results of this study have not been publicly disclosed.

Discontinuation and Future Directions

The development of BMS-741672 was discontinued after the completion of Phase Il trials.

While the exact reasons have not been officially published, the known metabolic instability of

the compound, specifically its N-demethylation to a less active metabolite, is a likely

contributing factor.[3] This is further supported by the subsequent development of BMS-

753426, a successor molecule designed with improved metabolic properties.[3]
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The story of BMS-741672 highlights a critical aspect of drug development: the challenge of
optimizing multiple parameters simultaneously. While the "conformational-switching” approach
was a novel solution to the bioavailability and selectivity issue, the metabolic fate of the
molecule ultimately limited its clinical potential. The insights gained from the development of
BMS-741672 have undoubtedly informed the design of next-generation CCR2 antagonists.

Conclusion

BMS-741672 represents a significant effort in the pursuit of a clinically effective CCR2
antagonist. Its innovative design and promising preclinical profile underscored the therapeutic
potential of targeting the CCL2-CCR2 axis. Although its development was halted, the lessons
learned from its preclinical and clinical investigations provide valuable knowledge for the
ongoing development of therapies for inflammatory and metabolic diseases. The journey of
BMS-741672 serves as an important case study for medicinal chemists and drug development
professionals, illustrating the complex interplay of efficacy, safety, and pharmacokinetics in the
quest for new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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